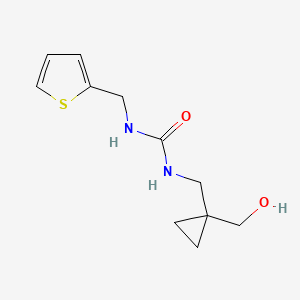

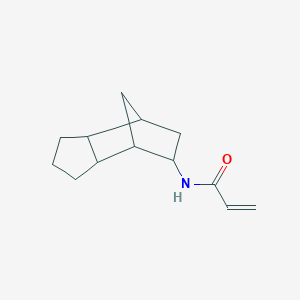

![molecular formula C14H12ClN3O3S B2538964 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 902254-51-7](/img/structure/B2538964.png)

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide" is a chemical entity that appears to be closely related to a family of compounds synthesized and characterized in the provided studies. Although the exact compound is not directly mentioned, the papers discuss similar structures, which can provide insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of arylamides with a chlorobenzoyl group and a substituted thiophene or benzotriazole unit. For instance, the synthesis of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides is described, which includes the formation of an intramolecular N-H...O hydrogen bond, a common feature that might also be expected in the synthesis of the compound of interest . Additionally, the synthesis of a triazole-thiol compound under microwave irradiation is reported, which suggests that similar conditions could potentially be used for synthesizing the compound , considering the structural similarities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds exhibit varying degrees of order and disorder, with some molecules being disordered over two sets of atomic sites. This indicates that the compound "this compound" may also exhibit such disorder, depending on its crystalline form . The presence of intramolecular hydrogen bonding is a significant feature that could influence the molecular conformation of the compound .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including alkylation under both classical and microwave irradiation conditions. The regioselectivity of these reactions is influenced by the steric and electronic properties of the molecules, which can be predicted using computational methods such as AM1 semiempirical calculations . This suggests that the compound of interest may also participate in similar reactions, with its reactivity and selectivity potentially being explored through computational chemistry.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "this compound" are not provided, the related compounds exhibit properties such as hydrogen bonding, which can lead to the formation of dimers or chains in the solid state. These interactions can affect the melting point, solubility, and other physical properties . The electronic properties, such as charge densities and dipole moments, are also crucial in determining the chemical reactivity and could be similar for the compound .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of novel compounds incorporating the chemical structure of interest often leads to the development of potential therapeutic agents. For instance, studies have been conducted on the synthesis of benzoxazole derivatives, highlighting their structure-activity relationships and potential as non-steroidal anti-inflammatory agents (Shakya et al., 2015). Similarly, research into the synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines demonstrates a method for creating diverse compounds with potential applications in various therapeutic areas (Liu & Iwanowicz, 2003).

Anticancer and Antimicrobial Activities

A significant area of application for these compounds is in the development of anticancer and antimicrobial agents. Studies have revealed the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety as potent anticancer agents, highlighting their efficacy against specific cancer cell lines (Gomha et al., 2017). Furthermore, the synthesis of 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their evaluation as antimicrobial agents demonstrate the potential of these compounds in addressing microbial infections (Sindhu et al., 2013).

Pharmacological Evaluation

The pharmacological evaluation of these synthesized compounds often involves assessing their potential as therapeutic agents. For example, the effectiveness of certain derivatives as alpha-amylase inhibitors showcases the broader applicability of these compounds in therapeutic interventions, potentially addressing conditions like diabetes or metabolic disorders (Mathew et al., 2015).

properties

IUPAC Name |

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-8-7-22-13(16-8)17-12(19)4-5-18-10-6-9(15)2-3-11(10)21-14(18)20/h2-3,6-7H,4-5H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYIBSXNVQAWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

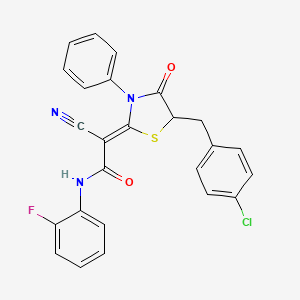

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)

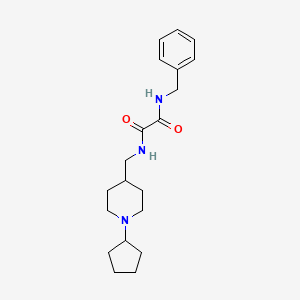

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)

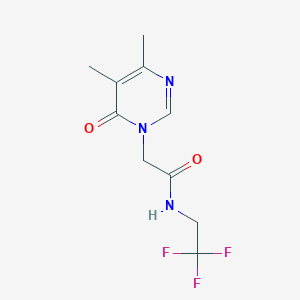

![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)

![Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2538889.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)